Praeruptorin B

Vue d'ensemble

Description

AZD1305 est un candidat médicament expérimental en cours d'investigation pour la prise en charge et l'inversion des arythmies cardiaques, en particulier la fibrillation et le flutter auriculaires. Il s'agit d'un bloqueur de canaux ioniques combiné qui inhibe rapidement le courant potassique à rectification retardée d'activation (IKr), le courant calcique de type L et le courant sodique entrant (INa) .

Méthodes De Préparation

La voie de synthèse de l'AZD1305 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées. Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans de grands réacteurs, avec une surveillance attentive des paramètres réactionnels pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

L'AZD1305 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Applications de la recherche scientifique

L'AZD1305 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes de blocage des canaux ioniques et pour développer de nouveaux agents antiarythmiques.

Biologie : Il est utilisé dans des études pour comprendre les effets des bloqueurs de canaux ioniques sur les processus cellulaires.

Médecine : Il est en cours d'investigation pour son potentiel à traiter les arythmies cardiaques, en particulier la fibrillation et le flutter auriculaires.

Industrie : Il peut avoir des applications dans le développement de nouveaux produits pharmaceutiques et dans l'étude des interactions médicamenteuses avec les canaux ioniques

Mécanisme d'action

L'AZD1305 exerce ses effets en bloquant le canal potassique hERG (human ether-a-go-go-related gene), qui contribue à la formation de protéines de canal ionique potassique responsables de la conduction du courant potassique à rectification retardée rapide. Le blocage de ce courant prolonge la durée du potentiel d'action, augmente la période réfractaire et retarde la repolarisation des myocytes cardiaques dans les ventricules et les oreillettes. De plus, l'AZD1305 agit sur les canaux sodiques dépendants du voltage (Nav1.5) en atténuant le courant sodique de pointe et tardif, ce qui diminue la pente de dépolarisation et retarde la repolarisation .

Applications De Recherche Scientifique

Metabolic Disease Management

Lipid-Lowering Effects

Research indicates that Praeruptorin B exhibits significant lipid-lowering effects, making it a candidate for managing hyperlipidemia. A study demonstrated that this compound regulates the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are crucial in lipid metabolism. In vitro experiments using HepG2 cells showed that treatment with this compound resulted in decreased levels of intracellular lipids and downregulation of SREBP target genes involved in lipid synthesis .

Animal Studies

In high-fat diet (HFD)-fed mice, this compound administration improved glucose intolerance and insulin resistance, indicating its potential to combat obesity-related metabolic disorders. The compound reduced body weight and fat ratio while lowering triglyceride and cholesterol levels in both liver and serum .

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly in the context of chronic inflammation. A study highlighted its ability to inhibit nitric oxide (NO) production in IL-1β-treated hepatocytes, suggesting its utility in reducing inflammation-related damage . The potency of this compound was noted to be higher than that of other related compounds, making it a strong candidate for further research into anti-inflammatory therapies .

Anticancer Potential

Inhibition of Renal Cell Carcinoma (RCC)

Recent findings suggest that this compound can mitigate the metastatic abilities of human renal cell carcinoma (RCC) cells. The compound suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cellular migration and invasion . This mechanism positions this compound as a potential antimetastatic agent for RCC treatment.

Comprehensive Data Table

The following table summarizes key findings regarding the applications of this compound:

Mécanisme D'action

AZD1305 exerts its effects by blocking the human ether-a-go-go-related gene (hERG) potassium channel, which contributes to the formation of potassium ion channel proteins responsible for the conduction of the rapid delayed rectifying potassium current. Blocking this current prolongs action potential duration, increases the refractory period, and delays repolarization of cardiac myocytes in the ventricles and atria. Additionally, AZD1305 acts on voltage-gated sodium channels (Nav1.5) by attenuating the peak and late sodium current, which decreases the slope of depolarization and delays repolarization .

Comparaison Avec Des Composés Similaires

L'AZD1305 est similaire à d'autres bloqueurs de canaux ioniques comme l'AZD7009. Il possède des propriétés uniques qui le distinguent :

Dronedarone : Un autre agent antiarythmique qui bloque plusieurs canaux ioniques mais a un profil de sécurité et un mécanisme d'action différents.

Amiodarone : Un agent antiarythmique largement utilisé avec un large spectre d'activité de blocage des canaux ioniques mais associé à des effets secondaires importants.

La combinaison unique de propriétés de blocage des canaux ioniques de l'AZD1305 et ses effets spécifiques sur les myocytes auriculaires et ventriculaires en font un candidat prometteur pour la recherche et le développement futurs .

Activité Biologique

Praeruptorin B, a coumarin compound derived from the roots of Peucedanum praeruptorum, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article summarizes the key findings regarding its biological activity, focusing on its effects on lipid metabolism, cancer cell migration and invasion, and potential therapeutic applications.

1. Lipid Metabolism Regulation

Mechanism of Action:

this compound has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), which are crucial regulators of lipid homeostasis. Research indicates that this compound effectively reduces lipid accumulation in HepG2 cells and in high-fat diet (HFD)-induced obese mice by downregulating SREBP expression through the PI3K/Akt/mTOR signaling pathway. Specifically, it suppresses the expression of SREBPs and their target genes, leading to improved lipid profiles and insulin sensitivity in treated subjects.

Key Findings:

- In Vitro Studies: HepG2 cells treated with this compound showed significant reductions in triglyceride levels and SREBP expression. The compound inhibited both precursor and mature forms of SREBP proteins, confirming its role in lipid metabolism regulation .

- In Vivo Studies: In HFD-fed mice, this compound treatment resulted in decreased lipid deposition and ameliorated hyperlipidemia and insulin resistance .

2. Antitumor Activity

Renal Cell Carcinoma (RCC):

Recent studies have demonstrated that this compound exhibits potent antitumor properties, particularly against renal cell carcinoma (RCC). It significantly inhibits the migration and invasion of RCC cell lines (786-O and ACHN) by targeting the EGFR-MEK-ERK signaling pathway.

Mechanism:

- Cell Viability: At concentrations below 30 μM, this compound does not affect the viability of RCC cells but markedly reduces their migratory and invasive capabilities.

- Protein Expression: Treatment with this compound led to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), which are associated with tumor metastasis .

Quantitative Data:

The effects of this compound on RCC cells were quantitatively assessed:

- Migration reduction: 42% to 79% in 786-O cells; 60% to 82% in ACHN cells at doses of 20-30 μM.

- Invasion inhibition: 58% to 80% in 786-O; 62% to 86% in ACHN cells at similar doses .

3. Summary Table of Biological Activities

4. Case Studies

Case Study: Hyperlipidemia Treatment

In a controlled study involving HFD-induced obese mice, this compound was administered over several weeks. Results showed a significant decrease in body weight gain and serum lipid levels compared to untreated controls. This suggests its potential as a therapeutic agent for managing hyperlipidemia-related conditions .

Case Study: Renal Cell Carcinoma

In vitro experiments with RCC cell lines demonstrated that this compound not only inhibited cell migration but also altered the expression profiles of proteins involved in metastatic processes. The findings indicate its promise as an antimetastatic agent for RCC treatment .

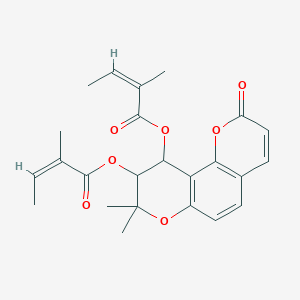

Propriétés

Numéro CAS |

73069-28-0 |

|---|---|

Formule moléculaire |

C24H26O7 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8- |

Clé InChI |

PNTWXEIQXBRCPS-PVRNWPCDSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

Synonymes |

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester; 2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.